molecular formula C9H16O3 B1396094 1-(1,3-Dioxolan-2-yl)-hexan-2-one CAS No. 1263365-95-2

1-(1,3-Dioxolan-2-yl)-hexan-2-one

Cat. No. B1396094
CAS RN: 1263365-95-2
M. Wt: 172.22 g/mol
InChI Key: YXAFRULUCJWJQU-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)-hexan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in water and has a distinct odor.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Optically active 1,3-dioxolan-2-yl cation intermediates, related to the chemical structure , have been generated during enantioselective dioxyacetylation of alkene with chiral hypervalent iodine(III). This process, involving a regioselective attack of a nucleophile toward the intermediate, results in the reversal of enantioselectivity of the dioxyacetylation, which can be a crucial step in the synthesis of complex organic molecules (Fujita, Wakita & Sugimura, 2011).

Fuel Additive and Performance

Studies have explored the use of glycerol derivatives, structurally similar to 1-(1,3-Dioxolan-2-yl)-hexan-2-one, as additives for diesel fuel. The investigation into the performance and emission characteristics of diesel engines powered with blends of these additives shows promising results, including a reduction in hydrocarbon (HC), carbon monoxide (CO), and smoke emissions, albeit with a slight increase in nitrogen oxide (NOx) emissions (Oprescu et al., 2014).

Viscosity Measurement and Prediction

The viscosity of systems containing 1,3-dioxolane, a structural component of the compound , has been measured and analyzed. Understanding the viscosity and its deviations in binary and ternary systems, including 1,3-dioxolane, is crucial for applications in various industrial processes and formulations (Gascón et al., 2001; Gascón et al., 2005).

Material Science and Polymer Research

The chemical structure of this compound is closely related to that of compounds used in synthesizing new vic-dioxime complexes, which have applications in material science and polymer research. The formation of these complexes and their structural properties are of significant interest for the development of novel materials with specific magnetic, electronic, or structural characteristics (Canpolat & Kaya, 2005; Ilter et al., 2002).

Biofuel Research

Alkyl-substituted 1,3-dioxolanes have been suggested as potential biodiesels. Investigating the pyrolysis of these compounds at high temperatures can provide insights into their decomposition rates, reaction mechanisms, and product distributions, which are critical for their potential application as biofuels. The molecular structure of the alkyl side-chain significantly affects the product distribution and the sooting tendency of these fuels (Kwon & Xuan, 2021).

Advanced Chemical Synthesis

The structural features of this compound lend themselves to complex chemical reactions, such as the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly process. This process involves the generation of a 1,3-dioxolan-2-yl cation intermediate and has applications in the synthesis of complex organic molecules with high precision in stereochemistry (Shimogaki, Fujita & Sugimura, 2015).

properties

IUPAC Name

1-(1,3-dioxolan-2-yl)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-8(10)7-9-11-5-6-12-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFRULUCJWJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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